molecular formula C15H15NO5 B8699730 Cbz-3-(2-furyl)-DL-alanine

Cbz-3-(2-furyl)-DL-alanine

Cat. No.: B8699730
M. Wt: 289.28 g/mol
InChI Key: JMANIBVLURMOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-3-(2-furyl)-DL-alanine is a chemically modified derivative of the naturally occurring amino acid DL-alanine (C₃H₇NO₂, MW: 89.09) . The compound features two key modifications:

  • A 2-furyl group substituted at the β-carbon (3rd position) of the alanine backbone, introducing aromatic and electron-rich properties.
  • A carbobenzyloxy (Cbz) protecting group attached to the amino group, commonly used in peptide synthesis to prevent unwanted side reactions .

The synthesis of such derivatives typically involves introducing the furyl moiety via acryloyl chloride intermediates (e.g., 3-(2-furyl)acryloyl chloride) , followed by Cbz protection.

  • Pharmaceutical research: As a building block for bioactive peptides or small molecules.
  • Material science: Derivatives of DL-alanine exhibit piezoelectric properties in biocrystal networks , though the impact of the Cbz and furyl groups on such properties remains unexplored.

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

3-(furan-2-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H15NO5/c17-14(18)13(9-12-7-4-8-20-12)16-15(19)21-10-11-5-2-1-3-6-11/h1-8,13H,9-10H2,(H,16,19)(H,17,18)

InChI Key

JMANIBVLURMOEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CO2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Table 1: Structural Comparison of Alanine Derivatives
Compound Substituent Protecting Group Molecular Weight (g/mol) Key Applications References
Cbz-3-(2-furyl)-DL-alanine 3-(2-Furyl) Cbz ~302.27* Peptide synthesis, bioactive studies
3-(2-Naphthyl)-L-alanine·HCl 3-(2-Naphthyl) HCl (salt) 251.70 Biochemical research
DL-Alanine None None 89.09 Food additives, biocrystal films
3-(3-Furyl)-DL-alanine (analog) 3-(3-Furyl) None ~167.16 Organic synthesis (unprotected)

*Calculated based on C₇H₇O₂ (Cbz) + C₄H₃O (2-furyl) + C₃H₇NO₂ (alanine).

Key Observations :

  • Substituent Position : The 2-furyl group in this compound may confer distinct electronic and steric effects compared to 3-furyl or naphthyl analogs, influencing reactivity and binding interactions.
  • Protecting Groups : The Cbz group enhances stability during synthesis but may reduce bioavailability compared to unprotected analogs like DL-alanine .

Functional Analogs

Key Observations :

  • Antimicrobial Activity : The Cbz group’s steric bulk may hinder activity compared to smaller protecting groups (e.g., menthyloxycarbonyl in IIa–f) .
  • Receptor Interactions : The 2-furyl moiety is critical in FPR2 agonist activity (), suggesting that this compound could be explored for similar targets if deprotected.

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